Regioisomeric Substitution Position Divergence: 3-Methylenoxy vs. 4-Oxy and 4-Methylenoxy Topology
The target compound (CAS 1353987-41-3) is the only commercially available regioisomer with a 3-substituted methyleneoxy linker connecting the piperidine ring to the 6-aminopyrimidine. The closest 4-substituted comparator, tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353989-85-1), shares the same molecular formula (C15H24N4O3, MW 308.38) but presents the pharmacophore at a different exit vector . Another analog, tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5), lacks the methylene linker entirely (C14H22N4O3, MW 294.35) . In kinase hinge-binding pharmacophores, this positional shift alters the distance and orientation of the H-bond donor/acceptor motif by approximately 1.5–2.5 Å, a magnitude sufficient to abolish or invert target selectivity within the same kinase family .
| Evidence Dimension | Substitution position and linker composition |
|---|---|
| Target Compound Data | 3-methylenoxy substitution (C3–CH2–O–linker); C15H24N4O3; MW 308.38 |
| Comparator Or Baseline | CAS 1353989-85-1: 4-methylenoxy (C4–CH2–O–linker); C15H24N4O3; MW 308.38. CAS 691400-74-5: 4-oxy (C4–O–linker, no CH2); C14H22N4O3; MW 294.35 |
| Quantified Difference | Substitution position shift from C4 to C3; linker length difference of 0 vs. 1 methylene unit; approximate 1.5–2.5 Å pharmacophore displacement |
| Conditions | Structural analysis based on 2D/3D molecular modeling; kinase inhibitor design principles (class-level inference) |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable because a 4-substituted analog will produce an entirely different SAR series, potentially invalidating entire lead optimization campaigns if substituted inadvertently.
